Ethyl 2-phenylisonicotinate
Overview
Description
Ethyl 2-phenylisonicotinate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis
Ethyl 2-phenylisonicotinate and its derivatives have been explored for their utility in peptide synthesis. For example, the 2-(p-nitrophenylthio)ethyl group, a related compound, has been used for carboxyl-group protection in peptide synthesis, showcasing selective removal and stability under basic conditions (Amaral, 1969).
Stereoselectivity in Chemical Reactions
Research has examined the role of ethyl groups, like those in this compound, in influencing stereoselectivity during chemical reactions. For instance, the addition of Ph(2)Zn to aldehydes, with the involvement of ethyl groups, has been studied to understand changes in enantioselectivity, indicating the influence of ethyl groups on reaction outcomes (Rudolph, Bolm, & Norrby, 2005).
Protection in Nucleotide Synthesis
In the synthesis of nucleotide derivatives, compounds similar to this compound have been used as protecting groups. The 2-(phenylthio)ethyl group, for instance, has been utilized to protect thymine residues in sugar-modified thymidine derivatives, offering stability even under strong basic conditions (D’Onofrio, Napoli, Di Fabio, & Montesarchio, 2006).
Synthetic Methods in Organic Chemistry
This compound-related compounds have been instrumental in developing new synthetic methods in organic chemistry. The synthesis of phenylalkyloxiranecarboxylic acid derivatives, which have significant blood glucose-lowering activities, illustrates the importance of ethyl-containing compounds in medicinal chemistry (Eistetter & Wolf, 1982).
Development of Dyes and Complexes
Compounds structurally similar to this compound have been used in the synthesis of dyes and complexes. For example, ethyl 2-amino-3-cyano-4-phenylnicotinates have been used to prepare monoazo disperse dyes, demonstrating the versatility of these compounds in various chemical applications (Alnajjar, Alsaiedi, & El-Apasery, 2013).
Properties
IUPAC Name |
ethyl 2-phenylpyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)12-8-9-15-13(10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVBTZLSYDTFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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